molecular formula C19H18F2N2O4S2 B2520949 (Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896356-60-8

(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2520949
CAS No.: 896356-60-8
M. Wt: 440.48
InChI Key: DPXPWWNLNFTIRJ-QOCHGBHMSA-N
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Description

“(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide” is a complex organic compound. It contains a benzo[d]thiazol-2(3H)-one moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . This moiety is often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2(3H)-one core, with various substituents including a 2-ethoxyethyl group, a methylsulfonyl group, and two fluorine atoms .


Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-one derivatives can participate in various chemical reactions. For example, they can undergo 1,3-dipolar cycloaddition reactions to form 1,2,3-triazole derivatives .

Scientific Research Applications

Synthesis and Characterization

  • A study discussed the synthesis and fluorescence properties of Co(II) complexes with certain benzamide derivatives, emphasizing their potential in fluorescence-based applications and as anticancer agents against specific cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Photodynamic Therapy Applications

  • Research on zinc phthalocyanine derivatives substituted with benzene sulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them promising for Type II photodynamic therapy applications in treating cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Anticancer Activity

  • A series of substituted N-benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, showcasing the potential of such compounds in developing new anticancer drugs (B. Ravinaik et al., 2021).

Antimicrobial and Antifungal Agents

  • Novel benzamide derivatives bearing different bioactive moieties were synthesized and evaluated for their efficacy as antimicrobials in vitro, highlighting the antimicrobial potential of benzamide-based compounds (B. Priya et al., 2006).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological activity of related compounds, it could have potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O4S2/c1-3-27-9-8-23-17-15(21)10-13(20)11-16(17)28-19(23)22-18(24)12-4-6-14(7-5-12)29(2,25)26/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXPWWNLNFTIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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